3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one
Overview
Description
“3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C7H12F2N2O . It is related to 2-Amino-3-(3,3-difluoropyrrolidin-1-yl)propan-1-ol .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The pyrrolidine ring in this compound is substituted with two fluorine atoms at the 3-position .Physical And Chemical Properties Analysis
This compound has a molecular weight of 180.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass is 180.10741940 g/mol . The topological polar surface area is 49.5 Ų .Scientific Research Applications
Medicinal Chemistry Applications:
- Synthesis of potent drugs for treating infections caused by Gram-positive pathogens, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Compounds with fluorinated pyrrolidinyl substituents exhibited significant antibacterial activity (Inagaki et al., 2003).
- Development of dipeptidyl peptidase IV inhibitors for treating type 2 diabetes. One compound, a potent and orally active DPP-4 inhibitor, showed excellent selectivity and in vivo efficacy in animal models (Edmondson et al., 2006).
Organic Synthesis and Chemical Properties:
- Utilization in Gewald and Dimroth reactions for constructing 1,2,3-triazole and thiophene frameworks. These compounds were used as activated ketomethylenic compounds showing high reactivity and yielding the target products in high yields (Pokhodylo & Shyyka, 2014).
Biochemistry Applications:
- Investigation of metabolic, excretion, and pharmacokinetic properties in different species, including humans. The major route of metabolism was hydroxylation at specific positions in the molecule, contributing to its pharmacokinetic profile (Sharma et al., 2012).
Mechanism of Action
Target of Action
The primary target of 3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a crucial target for managing type 2 diabetes .
Mode of Action
Given its target, it’s likely that it inhibits dpp-4, thereby increasing the levels of incretin hormones, which stimulate a decrease in blood glucose levels .
Biochemical Pathways
incretin pathway . By inhibiting DPP-4, they increase the levels of incretin hormones GLP-1 and GIP, which stimulate insulin secretion and inhibit glucagon release, thereby reducing blood glucose levels .
Result of Action
The result of the compound’s action would likely be a decrease in blood glucose levels, given its inhibition of DPP-4 and the resulting increase in incretin hormone levels .
properties
IUPAC Name |
3-amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N2O/c8-7(9)2-4-11(5-7)6(12)1-3-10/h1-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKOJGWQBFRZNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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